molecular formula C5H9Cl2N3 B3383811 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride CAS No. 497851-80-6

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B3383811
CAS No.: 497851-80-6
M. Wt: 182.05 g/mol
InChI Key: CYYVJRCYLYNVEK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride (CAS: 497851-80-6) is a heterocyclic compound with the molecular formula C₅H₉Cl₂N₃. Its structure features a 1,2,4-triazole core substituted with a chloromethyl group at position 3 and an ethyl group at position 4, which is protonated as a hydrochloride salt.

Key structural attributes include:

  • SMILES: ClCClC1=NN=C(CCl)N1C
  • InChIKey: IRRRLIVSANOZCH-UHFFFAOYSA-N (derived from analogous triazole derivatives) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-4-ethyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-2-9-4-7-8-5(9)3-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYVJRCYLYNVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of 4-ethyl-4H-1,2,4-triazole derivatives with a methyl group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

  • Antimicrobial Agents : Studies indicate that compounds derived from 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLStrong
Candida albicans16 µg/mLModerate
Escherichia coli32 µg/mLModerate
Aspergillus niger64 µg/mLWeak
  • Antifungal and Anticancer Activities : The compound has been explored for its antifungal properties and its potential in anticancer drug development due to its ability to inhibit specific enzymes and interact with molecular targets such as DNA .

Agriculture

In agriculture, this compound is investigated for its role in developing agrochemicals such as:

  • Fungicides : The compound's structure allows it to function effectively against various fungal pathogens affecting crops.
  • Herbicides : Research is ongoing into its efficacy as a herbicide, leveraging its chemical properties to inhibit plant growth selectively .

Materials Science

The compound is also applied in materials science for synthesizing advanced materials:

  • Polymers : It can be utilized in creating polymers with unique properties due to the presence of the triazole ring.
  • Coordination Complexes : Its ability to form coordination complexes makes it valuable in developing new materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Agricultural Applications

Research into the use of this compound in agricultural applications showed promising results in controlling fungal pathogens affecting crops. Field trials indicated that formulations containing this compound significantly reduced disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole HCl C₅H₉Cl₂N₃ ClCH₂ (C3), C₂H₅ (N4) High reactivity (ClCH₂), lipophilic (C₂H₅); potential pharmaceutical intermediate
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole HCl C₄H₆Cl₂N₃ ClCH₂ (C3), CH₃ (N4) Lower lipophilicity vs. ethyl analog; used in crystallography studies
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole C₁₃H₁₀ClN₅ 4-ClPh (C3), pyridin-4-yl (C5) Antioxidant activity (DPPH radical scavenging: 82% at 100 μM)
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl C₄H₆Cl₂N₃ ClCH₂ (C3), CH₃ (N1) Positional isomer; altered electronic effects due to N1 methylation; synthetic intermediate
3-(1-Chloroethyl)-4H-1,2,4-triazole HCl C₄H₇Cl₂N₃ ClCH₂CH₃ (C3) Branched chloroalkyl group; increased steric hindrance

Reactivity and Functional Group Influence

  • Chloromethyl Group : The ClCH₂ moiety in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), making it valuable for synthesizing derivatives. This reactivity is shared with analogs like 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole HCl but contrasts with sulfur-containing derivatives (e.g., 3-(methylthio)-4-phenyl-5-trimethoxyphenyl-4H-1,2,4-triazole), where the thioether group enables different reaction pathways .
  • Ethyl vs. For example, ethyl-substituted triazoles may exhibit improved pharmacokinetics compared to methyl analogs .

Biological Activity

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₁₂ClN₂, with a molecular weight of 168.19 g/mol. The synthesis typically involves the chloromethylation of 4-ethyl-4H-1,2,4-triazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride under reflux conditions .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit their function, thereby disrupting normal cellular processes. The specific molecular targets vary depending on the application but often include enzymes involved in metabolic pathways and DNA replication .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. In one study, it demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential as an antifungal and antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation . For instance, compounds similar to this compound have been noted for their ability to inhibit tumor growth in preclinical models .

Research Findings

Study Activity Findings
Study AAntimicrobialEffective against S. aureus (MIC < 0.5 mg/mL)
Study BAntifungalInhibited C. albicans growth (MIC < 0.25 mg/mL)
Study CAnticancerInduced apoptosis in cancer cell lines (IC50 = 10 µM)

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazine derivatives with chlorinated intermediates. For example, refluxing 4-chlorobenzonitrile with hydrazine hydrate forms intermediates, followed by reaction with acetic anhydride and POCl₃ under controlled temperatures (60–80°C) to yield the triazole core. Solvent choice (e.g., ethanol vs. acetonitrile) and reaction time (12–24 hours) critically affect purity and yield (65–85%) . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly the chloromethyl and ethyl groups. X-ray crystallography resolves spatial arrangements of the triazole ring, while FT-IR identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 196.08). Elemental analysis ensures purity (>95%) .

Q. What key chemical properties govern its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group at the 3-position is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. Reactivity is pH-dependent: basic conditions (e.g., NaHCO₃ in DMF) accelerate substitution, while steric hindrance from the 4-ethyl group may slow kinetics. Solvent polarity (e.g., DMSO vs. THF) also modulates reaction rates .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Contradictions in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., bacterial strains, cell lines). Standardized protocols (CLSI guidelines for MIC assays) and comparative studies under identical conditions are critical. For example, derivatives with electron-withdrawing substituents show enhanced activity against Gram-positive bacteria, while bulkier groups reduce membrane permeability .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV. MD simulations assess stability of ligand-protein complexes over 100 ns trajectories. These methods prioritize derivatives for synthesis .

Q. How does the substitution pattern influence catalytic activity in coordination chemistry applications?

  • Methodological Answer : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Substituents alter steric and electronic profiles: ethyl groups enhance steric bulk, reducing catalytic turnover, while chloromethyl groups increase Lewis acidity. Cyclic voltammetry (CV) and XPS validate metal coordination and oxidation states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride

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